3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole
Description
3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core annulated with a [1,2,4]dithiazole ring. This structure features two sulfur atoms and one nitrogen atom in the dithiazole moiety, conferring unique electronic and steric properties. Its synthesis often involves cyclization reactions of precursors such as aminomercaptotriazoles or interactions with hydrazonoyl halides under reflux conditions .
Properties
CAS No. |
38143-52-1 |
|---|---|
Molecular Formula |
C8H6N2S2 |
Molecular Weight |
194.3 g/mol |
IUPAC Name |
1H-[1,2,4]dithiazolo[4,3-a]benzimidazole |
InChI |
InChI=1S/C8H6N2S2/c1-2-4-7-6(3-1)9-8-10(7)5-11-12-8/h1-4H,5H2 |
InChI Key |
QSGBMGHXILPGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1N2C3=CC=CC=C3N=C2SS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole typically involves the reaction of 6H-1,3,5-oxathiazines with elemental sulfur. This thermal reaction facilitates the formation of the dithiazole ring system. Another method involves the oxidation of 3H-1,2,4-dithiazoles using mCPBA (meta-chloroperoxybenzoic acid) in the presence of sodium bicarbonate at low temperatures .
Industrial Production Methods
While specific industrial production methods for 3H-1,2,4-dithiazolo[4,3-a]benzimidazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
3H-1,2,4-Dithiazolo[4,3-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form dithiazole S-oxides using oxidizing agents like mCPBA.
Substitution: The presence of reactive sulfur and nitrogen atoms allows for substitution reactions, where different substituents can be introduced into the ring system.
Common Reagents and Conditions
Oxidation: mCPBA in chloroform at 0°C with sodium bicarbonate.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce new functional groups into the dithiazole ring.
Major Products
Dithiazole S-oxides: Formed through oxidation reactions.
Substituted Dithiazoles: Resulting from substitution reactions with different reagents.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3H-1,2,4-dithiazolo[4,3-a]benzimidazole involves its interaction with various molecular targets, primarily through its reactive sulfur and nitrogen atoms. These interactions can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The exact pathways and molecular targets are still under investigation, but the compound’s ability to undergo oxidation and substitution reactions suggests it could modulate biological processes through these mechanisms .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Heterocycles
Thiazolo[3,2-a]benzimidazoles
- Structure : Replaces one sulfur atom in the dithiazole ring with a thiazole moiety (one sulfur, one nitrogen).
- Synthesis: Typically synthesized via cyclocondensation of 2-aminobenzimidazoles with α-haloketones or thioureas .
- Biological Activity: Notable for anticancer properties (e.g., YM-298198 as an mGlu1 antagonist) and antimicrobial effects .
- Key Difference : Reduced sulfur content compared to the dithiazolo analog, leading to lower electrophilicity and altered binding affinities .
1,2,4-Triazolo[4,3-a]benzimidazoles
- Structure : Contains a triazole ring fused to benzimidazole.
- Synthesis: Often derived from 1,2-diaminobenzimidazoles reacting with carbon disulfide or acylating agents .
- Biological Activity : Exhibits antifungal (e.g., activity against Candida albicans), anti-inflammatory, and analgesic effects. Compound 8d (LD₅₀ = 275 mg/kg in mice) shows balanced efficacy and toxicity .
- Key Difference : The triazole ring enhances hydrogen-bonding capacity, improving interactions with biological targets compared to sulfur-rich dithiazolo derivatives .
Benzo[1,2,3]dithiazoles
- Structure : Features a benzannulated dithiazole without the imidazole nitrogen.
- Synthesis : Rare due to challenges in regioselective sulfur incorporation; methods include oxidative cyclization of thioamides .
- Applications : Primarily used in materials science (e.g., conductive polymers) rather than pharmacology .
- Key Difference : Lack of the benzimidazole nitrogen reduces bioactivity but increases thermal stability .
Comparative Data Table
Research Findings and Mechanistic Insights
- Reactivity : this compound undergoes sulfur extrusion when treated with nucleophiles like aniline, forming 2,3-dihydro-1H-benzimidazole-2-thione . This contrasts with triazolo analogs, which resist sulfur loss due to stronger C–S bonds .
- Antifungal Activity : Triazolo derivatives (e.g., 8a , 9a ) exhibit MIC values of 2–4 µg/mL against Fusarium oxysporum, outperforming dithiazolo compounds in this domain .
- Synthetic Efficiency : Dithiazolo derivatives achieve higher yields (79–83%) compared to benzo[1,2,3]dithiazoles (50–65%), attributed to optimized cyclization protocols .
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